3-(4-Fluorophenoxy)-2-butanone
Overview
Description
3-(4-Fluorophenoxy)-2-butanone is a useful research compound. Its molecular formula is C10H11FO2 and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition : A study by Dafforn et al. (1982) revealed that compounds similar to 3-(4-Fluorophenoxy)-2-butanone, like 1-fluoro-3-phenoxy-2-propanone, act as competitive acetylcholinesterase inhibitors. This suggests potential applications in treating diseases like Alzheimer's where acetylcholinesterase's activity is a concern (Dafforn et al., 1982).
Herbicide Stability and Adsorption : Pinna et al. (2008) investigated the stability of cyhalofop-butyl, a compound structurally related to this compound, in different environments. Their study provides insights into how similar compounds behave in agricultural settings, particularly regarding hydrolysis and adsorption on soil colloids (Pinna et al., 2008).
Polymer Synthesis : Kharas et al. (2016) explored the synthesis of novel copolymers using phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, which are structurally similar to this compound. This indicates potential applications in the development of new materials and polymers (Kharas et al., 2016).
Biochemical Production : Chen et al. (2015) demonstrated the use of Klebsiella pneumoniae for the production of 2-butanone, a related compound, from glucose. This signifies the compound's potential in biochemical processes and industrial applications (Chen et al., 2015).
Chemical Synthesis and Reactions : Sakai et al. (1987) reported on the Favorskii-type rearrangement of α,α′-Dihalo Ketones, which are structurally related to this compound. This study provides insights into chemical synthesis and reaction mechanisms that could be relevant for similar compounds (Sakai et al., 1987).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor and the Mitogen-activated protein kinase 14 . These receptors play a crucial role in regulating gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in the cellular processes controlled by these targets .
Biochemical Pathways
Compounds that interact with the androgen receptor or mitogen-activated protein kinase 14 are known to influence several biochemical pathways, including those involved in cell growth, differentiation, and apoptosis .
Result of Action
Compounds that interact with the androgen receptor or mitogen-activated protein kinase 14 can influence cell growth, differentiation, and apoptosis .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Related compounds such as 3-chloro-4-fluorophenoxy substituted zinc phthalocyanine have been synthesized and studied for their photo-physicochemical properties .
Cellular Effects
Related compounds have shown to have effects on cellular processes .
Molecular Mechanism
Related compounds have shown to interact with various biomolecules .
Metabolic Pathways
Related compounds have been studied for their metabolic pathways .
Properties
IUPAC Name |
3-(4-fluorophenoxy)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-9(11)4-6-10/h3-6,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXVWRYLKQWAKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394235 | |
Record name | 3-(4-fluorophenoxy)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30343-25-0 | |
Record name | 3-(4-fluorophenoxy)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.